Cas no 339102-75-9 (2-1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidenemalononitrile)
2-1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidenemalononitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidenemalononitrile
-
2-1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidenemalononitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D161980-25mg |
2-[1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidene]malononitrile |
339102-75-9 | 25mg |
$ 230.00 | 2022-06-05 | ||
| TRC | D161980-50mg |
2-[1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidene]malononitrile |
339102-75-9 | 50mg |
$ 380.00 | 2022-06-05 | ||
| A2B Chem LLC | AI84893-1mg |
2-[(2E)-1-(dimethylamino)-3-[(4-iodophenyl)amino]prop-2-en-1-ylidene]propanedinitrile |
339102-75-9 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI84893-5mg |
2-[(2E)-1-(dimethylamino)-3-[(4-iodophenyl)amino]prop-2-en-1-ylidene]propanedinitrile |
339102-75-9 | >90% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI84893-10mg |
2-[(2E)-1-(dimethylamino)-3-[(4-iodophenyl)amino]prop-2-en-1-ylidene]propanedinitrile |
339102-75-9 | >90% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AI84893-500mg |
2-[(2E)-1-(dimethylamino)-3-[(4-iodophenyl)amino]prop-2-en-1-ylidene]propanedinitrile |
339102-75-9 | >90% | 500mg |
$720.00 | 2024-04-20 | |
| A2B Chem LLC | AI84893-1g |
2-[(2E)-1-(dimethylamino)-3-[(4-iodophenyl)amino]prop-2-en-1-ylidene]propanedinitrile |
339102-75-9 | >90% | 1g |
$1295.00 | 2024-04-20 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00912043-1g |
2-[(2E)-1-(Dimethylamino)-3-[(4-iodophenyl)amino]prop-2-en-1-ylidene]propanedinitrile |
339102-75-9 | 90% | 1g |
¥4193.0 | 2023-04-07 |
2-1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidenemalononitrile Related Literature
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on 2-1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidenemalononitrile
Recent Advances in the Study of 2-1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidenemalononitrile (CAS: 339102-75-9)
The compound 2-1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidenemalononitrile (CAS: 339102-75-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.
Recent studies have highlighted the compound's role as a potent inhibitor of specific kinase pathways, particularly those involved in cancer cell proliferation. The presence of the 4-iodoanilino moiety and the malononitrile group in its structure has been shown to enhance its binding affinity to target proteins, making it a promising candidate for further drug development. Researchers have employed advanced computational modeling techniques to predict its interactions with various biological targets, providing valuable insights into its mode of action.
In vitro and in vivo studies have demonstrated the compound's efficacy in suppressing tumor growth in several cancer models, including breast and lung cancer. Notably, its ability to selectively target cancer cells while sparing normal cells has been a key focus of recent investigations. These findings suggest that 2-1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidenemalononitrile could serve as a lead compound for the development of novel anticancer therapies.
Further research has explored the compound's pharmacokinetic properties, including its stability, solubility, and metabolic profile. These studies have identified potential challenges in its formulation and delivery, which will need to be addressed in future preclinical and clinical trials. Despite these hurdles, the compound's promising biological activity and specificity make it a compelling subject for ongoing research.
In conclusion, the latest research on 2-1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidenemalononitrile (CAS: 339102-75-9) underscores its potential as a therapeutic agent in oncology and other disease areas. Continued efforts to optimize its chemical properties and evaluate its safety and efficacy in more complex biological systems will be critical to advancing its development. This briefing serves as a valuable resource for researchers and industry professionals seeking to stay informed about the latest advancements in this rapidly evolving field.
339102-75-9 (2-1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidenemalononitrile) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)